molecular formula C13H14N2OS2 B5918158 Pyridazin-3(2H)-one, 2-benzyl-4,5-di(methylthio)-

Pyridazin-3(2H)-one, 2-benzyl-4,5-di(methylthio)-

Cat. No.: B5918158
M. Wt: 278.4 g/mol
InChI Key: FOHALHRIIQMVHT-UHFFFAOYSA-N
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Description

Pyridazin-3(2H)-one, 2-benzyl-4,5-di(methylthio)- is a heterocyclic compound that belongs to the pyridazine family Pyridazines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridazin-3(2H)-one, 2-benzyl-4,5-di(methylthio)- typically involves the cyclization of appropriate precursors under specific conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Pyridazin-3(2H)-one, 2-benzyl-4,5-di(methylthio)- can undergo various chemical reactions, including:

    Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyridazinone ring can be reduced to form corresponding alcohols.

    Substitution: The benzyl and methylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: May exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Potential use in drug development due to its structural features.

    Industry: Could be used in the synthesis of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Pyridazin-3(2H)-one, 2-benzyl-4,5-di(methylthio)- would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The presence of benzyl and methylthio groups could influence its binding affinity and selectivity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Pyridazin-3(2H)-one: The parent compound without benzyl and methylthio groups.

    2-Benzylpyridazin-3(2H)-one: Lacks the methylthio groups.

    4,5-Di(methylthio)pyridazin-3(2H)-one: Lacks the benzyl group.

Uniqueness

Pyridazin-3(2H)-one, 2-benzyl-4,5-di(methylthio)- is unique due to the combination of benzyl and methylthio groups, which can enhance its chemical reactivity and biological activity compared to its simpler analogs.

Properties

IUPAC Name

2-benzyl-4,5-bis(methylsulfanyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS2/c1-17-11-8-14-15(13(16)12(11)18-2)9-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHALHRIIQMVHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=O)N(N=C1)CC2=CC=CC=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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